Creatine methyl ester
Description
Overview of Creatine (B1669601) Metabolism and Biological Significance
Creatine is a nitrogenous organic acid that plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain. jhse.esfrontiersin.orgwikipedia.orgnih.gov The body synthesizes creatine endogenously, primarily in the liver, kidneys, and pancreas, from the amino acids arginine and glycine. news-medical.netsci-hub.se It is then transported via the bloodstream to various tissues. news-medical.net
The biological significance of creatine lies in its function within the phosphocreatine (B42189) (PCr) system. wikipedia.orgencyclopedia.pub Inside the cell, creatine is phosphorylated by the enzyme creatine kinase (CK) to form phosphocreatine. mdpi.com This molecule serves as a rapidly available reserve of high-energy phosphate (B84403) bonds. encyclopedia.pub During periods of high energy expenditure, phosphocreatine donates its phosphate group to adenosine (B11128) diphosphate (B83284) (ADP) to regenerate adenosine triphosphate (ATP), the primary energy currency of the cell. wikipedia.orgnih.gov This process is crucial for maintaining ATP levels and buffering cellular energy supply. wikipedia.orgmdpi.com Approximately 95% of the body's creatine is stored in skeletal muscle, with the remainder found in the brain, heart, and other tissues. wikipedia.orgnih.govmdpi.com
The breakdown of creatine and phosphocreatine results in the formation of creatinine (B1669602), which is then excreted in the urine. nih.gov The rate of this non-enzymatic conversion of creatine to the inactive molecule creatinine is influenced by factors such as pH and temperature. nih.govmarshall.edu
The Concept of Creatine Derivatives for Enhanced Biological Action
The therapeutic and ergogenic potential of creatine has led to the exploration of various creatine derivatives. physiology.orgresearchgate.net The primary motivation behind developing these derivatives is to improve upon certain properties of creatine monohydrate, the most common form of creatine. mdpi.comumanitoba.ca Key areas of interest for enhancement include solubility, bioavailability, and stability. umanitoba.caresearchgate.net
One of the main strategies employed is esterification, which involves the chemical bonding of an alcohol to the carboxylic acid group of creatine. google.comgoogle.com This modification, which results in compounds like creatine methyl ester and creatine ethyl ester, is intended to increase the lipophilicity of the creatine molecule. google.com The hypothesis is that a more lipophilic compound could more easily pass through cell membranes, potentially leading to greater absorption and tissue uptake. google.com By masking the carboxylic acid group, esterification is also theorized to prevent the intramolecular cyclization of creatine into the inactive byproduct, creatinine. google.comgoogle.com
Other approaches to creating creatine derivatives have included the formation of various salts and chelated forms, each with the goal of improving physical and chemical properties for potentially enhanced biological action. mdpi.comresearchgate.net
Historical Development and Academic Interest in Creatine Esters
The scientific investigation of creatine dates back to its discovery in the early 19th century. wikipedia.org However, significant academic interest in creatine's role in muscle metabolism surged in the early 20th century, with the discovery of phosphocreatine in 1927. wikipedia.org The subsequent elucidation of the creatine kinase reaction further solidified creatine's importance in cellular bioenergetics. wikipedia.org
The development and study of creatine esters, including this compound, are a more recent chapter in the history of creatine research. wikipedia.org The rationale for creating these esterified forms was largely driven by the pharmaceutical practice of using esterification to enhance the bioavailability of certain drugs. tdl.org This led to the hypothesis that creatine esters could offer a more efficient way to increase intramuscular creatine levels compared to creatine monohydrate. tdl.org
However, academic research into creatine esters, particularly creatine ethyl ester (a closely related compound), has yielded mixed and often contradictory findings. Several studies have investigated the stability of creatine esters under various conditions. nih.govnih.govaesan.gob.es Research has shown that under acidic conditions, similar to those found in the stomach, creatine ethyl ester can rapidly degrade to creatinine. nih.govaesan.gob.es One study demonstrated that the cyclization of creatine ethyl ester to creatinine can occur under mild, non-enzymatic aqueous conditions, with the transformation becoming almost instantaneous as the pH approaches neutral (7.4). nih.gov This has led some researchers to conclude that creatine esters may act as a pronutrient for creatinine rather than creatine under physiological conditions. nih.gov
Further research comparing creatine ethyl ester to creatine monohydrate has indicated that it may not be as effective at increasing serum and muscle creatine levels. nih.govnih.gov In some studies, supplementation with creatine ethyl ester led to higher serum creatinine levels compared to creatine monohydrate. nih.gov While specific research on this compound is less abundant in publicly available literature, the findings on creatine ethyl ester have significantly influenced the scientific discourse on the efficacy of creatine esters in general. exerciseandsportnutritionlab.comhollandandbarrett.com
Below is a table summarizing key research findings related to creatine esters:
| Research Focus | Key Findings | References |
| Stability of Creatine Ethyl Ester | Rapidly degrades to creatinine in acidic conditions, similar to the stomach. | nih.govaesan.gob.es |
| Non-Enzymatic Cyclization | Creatine ethyl ester can convert to creatinine under mild aqueous and near-neutral pH conditions. | nih.gov |
| Comparison to Creatine Monohydrate | Creatine ethyl ester was found to be less effective at increasing serum and muscle creatine levels. | nih.govnih.gov |
| Serum Creatinine Levels | Supplementation with creatine ethyl ester resulted in higher serum creatinine levels. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[carbamimidoyl(methyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2/c1-8(5(6)7)3-4(9)10-2/h3H2,1-2H3,(H3,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIVVNGNZVUVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470581 | |
| Record name | Creatine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341553-87-5 | |
| Record name | N-(Aminoiminomethyl)-N-methylglycine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=341553-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Creatine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CREATINE METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM5VUD5KNZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Creatine for Ester Formation
Principles of Creatine (B1669601) Esterification for Methyl Ester Synthesis
The direct synthesis of creatine methyl ester is achieved through the esterification of creatine with methanol (B129727). wikipedia.org This reaction typically requires an acid catalyst to protonate the carboxylic acid group, making it more susceptible to nucleophilic attack by the alcohol. A common method involves reacting anhydrous creatine with methanol in the presence of a strong acid, such as hydrochloric acid (HCl). unemed.com The process is often referred to as Fischer esterification.
The general mechanism involves the following steps:
Protonation of the Carbonyl Oxygen: The acid catalyst donates a proton to the carbonyl oxygen of creatine's carboxylic acid group, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of methanol) to one of the original hydroxyl groups of the carboxylic acid.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the tetrahedral intermediate collapses, reforming the carbonyl group.
Deprotonation: The protonated carbonyl oxygen of the newly formed ester is deprotonated, regenerating the acid catalyst and yielding the final this compound product, often as a hydrochloride salt. unemed.com
This acid-catalyzed reaction is an equilibrium process. youtube.com To drive the reaction towards the formation of the ester, an excess of the alcohol (methanol) is typically used. The reaction between anhydrous creatine and ethanolic HCl to produce creatine ethyl ester hydrochloride has been reported with a 74% yield after a single recrystallization, illustrating the viability of this direct approach. unemed.comgoogle.com
Table 1: Key Components in Direct Esterification of Creatine
| Component | Role | Example |
|---|---|---|
| Creatine Source | Starting material containing the carboxylic acid to be esterified. | Anhydrous Creatine |
| Alcohol | Reacts with the carboxylic acid to form the ester linkage. | Methanol, Ethanol (B145695), Benzyl (B1604629) Alcohol |
| Acid Catalyst | Protonates the carbonyl group to facilitate nucleophilic attack. | Hydrochloric Acid (HCl) |
| Solvent | Dissolves reactants; often the alcohol itself serves as the solvent. | Dry Benzyl Alcohol |
Exploration of Different Ester Linkages in Creatine Derivatives
The principles of esterification can be extended to synthesize a wide array of creatine esters by varying the alcohol used in the reaction. This allows for the creation of derivatives with different physicochemical properties, such as lipophilicity. google.comnih.gov The synthesis of these analogues generally follows the same direct or protected pathways as this compound.
Notable examples of creatine derivatives with different ester linkages include:
Creatine Ethyl Ester: Synthesized by reacting creatine with ethanol and HCl. unemed.com
Creatine Benzyl Ester: Produced by reacting anhydrous creatine with benzyl alcohol in an atmosphere of hydrochloric acid. unemed.com
Creatine Fatty Esters: These derivatives involve long-chain alcohols. For instance, dodecyl creatine ester has been synthesized as part of research into lipophilic creatine prodrugs. nih.gov The synthesis of these long-chain esters often benefits from advanced methods using protected intermediates to handle the specific reaction conditions required. google.com
The hydrocarbyl group of the ester can range from a single carbon to 25 or more carbon atoms, creating a diverse family of creatine derivatives. google.com This chemical diversity allows for the systematic study of how the ester linkage influences the properties of the molecule.
Table 2: Examples of Synthesized Creatine Esters
| Creatine Ester Derivative | Alcohol Used | Key Feature |
|---|---|---|
| This compound | Methanol | The simplest alkyl ester of creatine. wikipedia.org |
| Creatine Ethyl Ester | Ethanol | A slightly more lipophilic analogue than the methyl ester. unemed.comnih.gov |
| Creatine Benzyl Ester | Benzyl Alcohol | An aromatic ester of creatine. unemed.com |
| Dodecyl Creatine Ester | Dodecanol | A long-chain fatty ester, significantly increasing lipophilicity. nih.gov |
Mechanistic Studies in Animal Models Utilizing Creatine Methyl Ester Analogues
Systemic Distribution and Tissue Specificity of Creatine (B1669601) Esters
The systemic distribution of creatine esters is fundamentally dependent on their chemical stability. Studies on creatine ethyl ester (CEE), a close analogue of creatine methyl ester, reveal that stability is highly pH-dependent. In strongly acidic environments (pH 1.0), typical of the stomach, CEE is relatively stable, with a half-life of 570 hours, where it primarily undergoes hydrolysis to creatine and ethanol (B145695). researchgate.netnih.gov However, as the pH increases in the gastrointestinal tract and bloodstream (approaching a neutral pH of 7.4), CEE rapidly and non-enzymatically cyclizes to form creatinine (B1669602), an inactive waste product. nih.gov At a pH above 8.0, the degradation is almost instantaneous, with a half-life of only 23 seconds. nih.gov
This rapid conversion to creatinine significantly limits the systemic availability of the esterified creatine for delivery to target tissues. nih.govdotfit.com In one study, oral administration of CEE resulted in significantly higher serum creatinine levels compared to creatine monohydrate, with no corresponding increase in serum creatine. dotfit.com
Despite the stability issues, research has shown that the permeability of CEE across cellular barriers is significantly greater than that of creatine or creatinine. researchgate.netnih.gov This suggests that if the ester could be protected from cyclization, it might offer improved absorption.
Studies on creatine monohydrate supplementation in animal models (guinea pigs, mice, and rats) provide a baseline for understanding tissue-specific uptake. Organs with high baseline creatine concentrations, such as the brain and muscle, show a relatively low capacity for further accumulation (15-55% increase). nih.gov In contrast, tissues with low initial concentrations, like the liver and kidneys, exhibit a much greater relative increase (260-500%) following supplementation. nih.gov
| pH Level | Primary Reaction | Half-Life | Significance |
|---|---|---|---|
| 1.0 | Ester Hydrolysis to Creatine | 570 hours | Relatively stable in stomach acid. |
| >1.0 | Intramolecular Cyclization to Creatinine | Decreases rapidly with increasing pH | Begins to convert to inactive creatinine in the upper GI tract. |
| 7.4 | Intramolecular Cyclization to Creatinine | Very short (37,000-fold faster than hydrolysis at pH 1.0) | Rapidly converts to creatinine in blood and tissues. |
| >8.0 | Intramolecular Cyclization to Creatinine | 23 seconds | Extremely unstable in alkaline conditions. |
Impact on Endogenous Creatine and Methyl Group Metabolism
The synthesis of creatine is a metabolically demanding process, consuming a significant portion of the body's methyl groups. nih.gov The final step in creatine synthesis involves the methylation of guanidinoacetate (GAA), a reaction that utilizes S-adenosylmethionine (SAM) as the methyl donor. physiology.org This single pathway is estimated to consume more methyl groups than all other biological methylation reactions combined. nih.govphysiology.org
Animal studies have demonstrated that supplementing the diet with creatine can alleviate this metabolic burden. In rats fed a creatine-supplemented diet, plasma levels of homocysteine, a byproduct of methylation reactions, were significantly lowered by approximately 25%. physiology.org This indicates a reduced demand for endogenous creatine synthesis and, consequently, a decreased flux through the methylation cycle. physiology.org Conversely, feeding rats the creatine precursor GAA increased methylation demand, leading to a 50% rise in plasma homocysteine. physiology.org
Furthermore, providing an external source of creatine initiates a negative feedback loop that downregulates its endogenous synthesis. Studies in mice have shown that creatine supplementation leads to the repression of L-arginine:glycine amidinotransferase (AGAT), the first and rate-limiting enzyme in the creatine biosynthesis pathway, particularly in the kidney. frontiersin.org Because creatine esters like CEE are largely converted to creatinine before reaching the tissues, they are not expected to effectively supplement creatine stores or spare endogenous synthesis and methyl group metabolism. nih.gov
| Supplement Group | Effect on Methylation Demand | Change in Plasma Homocysteine |
|---|---|---|
| Guanidinoacetate (GAA) | Increased | ~50% Increase |
| Creatine | Decreased | ~25% Decrease |
Neurobiological Research in Murine Models of Creatine Deficiencies
Creatine is vital for brain energy metabolism, and its deficiency can lead to severe neurological disorders. nih.gov Murine models have been instrumental in studying these conditions, particularly Creatine Transporter Deficiency (CTD), an X-linked disorder caused by mutations in the SLC6A8 gene that prevent creatine uptake into the brain. frontiersin.org Mouse models engineered to lack the Slc6a8 transporter mimic the key features of human CTD, including low brain creatine content and cognitive defects. nih.govfrontiersin.org
While standard creatine supplementation is ineffective for CTD because the transporter is non-functional, research into creatine ester analogues has shown promise. frontiersin.org Studies utilizing dodecyl creatine ester (DCE), a lipophilic prodrug of creatine, have demonstrated its ability to cross the blood-brain barrier and increase creatine levels in the brains of Slc6a8 knockout mice. frontiersin.org This replenishment of brain creatine was associated with significant improvements in cognitive function in the animal models. frontiersin.org These findings highlight the potential of esterified creatine analogues as a therapeutic strategy for overcoming transport limitations in neurobiological disorders. frontiersin.org
Explorations of Antitumoral and Immunomodulatory Potentials
Certain creatine analogues have been investigated for their potential as anticancer agents, with research suggesting they may impair the energy metabolism of tumor cells. nih.gov The creatine kinase system is believed to be involved in cellular energy transduction, which is crucial for the rapid proliferation of cancer cells. nih.gov
In a study using rats with mammary carcinoma, treatment with the creatine analogues cyclocreatine (B13531), beta-guanidinopropionic acid, and creatine phosphate (B84403) resulted in significant tumor growth delays. nih.gov The antitumoral effect was linked to profound alterations in glucose metabolism and pancreatic hormone balance, including decreased plasma insulin (B600854) and increased glucagon (B607659) and somatostatin (B550006) levels. nih.gov In vitro studies using freshly explanted human tumor cells found that cyclocreatine and homocyclocreatine had significant antitumor activity, reducing colony formation in a large percentage of tumor samples. nih.gov The mechanism of action for these compounds appears to be distinct from that of standard chemotherapeutic agents. nih.gov
The immunomodulatory potential of creatine esters is an emerging area of interest. One publication noted an investigation into the effect of creatine, creatinine, and creatine ethyl ester on Toll-like receptor (TLR) expression in macrophages, suggesting a potential role in modulating innate immune responses. dntb.gov.ua
| Creatine Analogue | Tumor Growth Delay (Drinking Water) | Tumor Growth Delay (Drinking Sugar Water) |
|---|---|---|
| Cyclocreatine | 9.3 days | 15.0 days |
| Beta-guanidinopropionic acid | 1.6 days | 6.3 days |
| Creatine phosphate | 7.6 days | 12.6 days |
Analytical and Bioanalytical Methodologies for Creatine Methyl Ester Research
Chromatographic Techniques for Detection and Quantification
Chromatography is a cornerstone for the separation, identification, and quantification of creatine (B1669601) methyl ester from various matrices. The choice of technique depends on the analyte's properties, the complexity of the sample, and the required sensitivity.
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used method for analyzing compounds like creatine and its derivatives. Although specific validated methods exclusively for creatine methyl ester are not extensively documented in scientific literature, a robust method can be adapted from existing procedures for creatine.
The principle involves separating the compound on a stationary phase, typically a C18 column, using a mobile phase tailored to achieve good resolution. For creatine, mobile phases often consist of aqueous buffers like ammonium sulfate. nih.gov Detection is typically performed at a low wavelength, around 205-210 nm, where the molecule absorbs UV light. nih.gov An internal standard is often used to ensure accuracy and precision. nih.gov A simple and sensitive LC method with UV detection has been successfully developed for the simultaneous determination of creatine and creatinine (B1669602) in various formulations. nih.gov
Because this compound shares a core structure with creatine but has an ester group instead of a carboxylic acid, its polarity is different. This would necessitate adjustments to the mobile phase composition or gradient to ensure proper retention and separation from other components. The fundamental approach, however, would remain similar.
Table 1: Example HPLC-UV Parameters for Analysis of Related Compounds (Creatine/Creatinine) This table illustrates typical conditions used for the parent compound, creatine, which would serve as a starting point for developing a method for this compound.
| Parameter | Value | Source |
| Column | Betabasic C-18 (250 x 4.6 mm) | nih.gov |
| Mobile Phase | 0.045 M ammonium sulfate in water | nih.gov |
| Flow Rate | 0.75 ml/min | nih.gov |
| Detection Wavelength | 205 nm | nih.gov |
| Internal Standard | 4-(2-Aminoethyl)benzene sulfonamide | nih.gov |
| Run Time | < 7 minutes | nih.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for bioanalytical studies, such as metabolite profiling in plasma or urine. restek.com This technique is crucial for understanding the metabolic fate of this compound in biological systems.
The methodology separates the analyte from the biological matrix using liquid chromatography, often employing Hydrophilic Interaction Liquid Chromatography (HILIC) columns which are better suited for retaining polar compounds like creatine and its derivatives. restek.com Following separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The instrument can be set to monitor specific mass-to-charge (m/z) transitions from the parent ion to a product ion, a mode known as Multiple Reaction Monitoring (MRM), which provides high specificity and reduces interferences. researchgate.net
While specific LC-MS/MS methods for this compound are not well-established, the approach would involve identifying the unique m/z transitions for the ester and its potential metabolites (e.g., creatine, resulting from hydrolysis). This technique is powerful enough to distinguish between the ester and its parent compound, allowing for precise quantification in complex biological samples. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool, but it requires analytes to be volatile and thermally stable. Compounds like creatine and its esters are not inherently volatile due to their polar nature. Therefore, a chemical modification step known as derivatization is necessary before GC-MS analysis. nih.govresearchgate.net
The derivatization process involves reacting the analyte with a reagent to replace active hydrogen atoms with less polar, more volatile groups. For creatine, common derivatizing agents include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces hydrogens on the amine, guanidine, and carboxylic acid groups with trimethylsilyl (TMS) groups. nih.govnih.gov This same principle would apply to this compound, where the amine and guanidino groups would be targeted for derivatization.
After derivatization, the modified analyte is injected into the GC-MS system. The sample is vaporized and separated on a capillary column before being detected by the mass spectrometer. nih.gov While effective, derivatization can be a complex process, and agents like BSTFA can sometimes lead to the formation of multiple derivative products, which complicates analysis. nih.govnih.gov
Table 2: Example GC-MS Derivatization and Analysis Parameters for Creatine This table shows typical conditions for the analysis of derivatized creatine, which would inform the development of a method for this compound.
| Parameter | Condition | Source |
| Derivatizing Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | nih.govresearchgate.net |
| Reaction Conditions | 60°C for 60 minutes | researchgate.net |
| Carrier Gas | Helium | nih.gov |
| Ionization Mode | Negative-Ion Chemical Ionization (NICI) or Positive-Ion Chemical Ionization (PICI) | nih.govresearchgate.net |
| Detection | Selected-Ion Monitoring (SIM) | nih.gov |
Enzymatic Assay Development for Creatine Ester Analysis
Enzymatic assays are analytical methods that use the high specificity of enzymes to detect and quantify a target molecule. For creatine and creatinine, numerous enzymatic assays exist and are widely used in clinical diagnostics. labtest.com.br These assays typically rely on a cascade of enzymes, such as creatinase (creatine amidinohydrolase) and sarcosine oxidase. labtest.com.brnih.gov Creatinase specifically hydrolyzes creatine to produce sarcosine and urea. The sarcosine is then oxidized by sarcosine oxidase, generating hydrogen peroxide, which is detected in a colorimetric reaction involving a peroxidase enzyme. labtest.com.br
However, the development of a direct enzymatic assay for this compound presents a significant challenge. The enzymes used in standard creatine assays, such as creatinase, are highly specific to the structure of creatine, particularly the free carboxylic acid group. They would not recognize or act upon the esterified form of the molecule.
For an enzymatic assay to be viable for this compound, it would likely require a preliminary, non-enzymatic hydrolysis step to convert the this compound back into creatine. After this chemical conversion, the resulting creatine could then be quantified using the established enzymatic cascade. No direct enzymatic assays specifically designed for creatine esters have been reported.
Spectroscopic and Other Advanced Detection Approaches
Spectroscopic methods analyze the interaction of electromagnetic radiation with a sample to determine its structure and concentration. While not as common as chromatography for quantitative analysis of creatine derivatives in complex mixtures, they can be valuable for quality control of pure substances.
Methods like Fourier-Transform Infrared (FTIR) and Near-Infrared (NIR) spectroscopy have been explored for the analysis of creatine. researchgate.netnih.gov These techniques measure the absorption of infrared light by specific molecular bonds, providing a "fingerprint" of the compound. For this compound, a distinct spectral signature would be expected due to the presence of the ester carbonyl (C=O) group, which absorbs at a different frequency than the carboxylic acid group in creatine. These methods, particularly when combined with multivariate analysis, can be effective for verifying the authenticity and purity of creatine supplements. nih.gov
Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Proton (¹H) NMR, is a powerful tool for structural elucidation and can be used for quantification. ¹H NMR can clearly distinguish creatine from this compound by the unique signal produced by the methyl protons of the ester group. While less common for routine quantification due to lower sensitivity compared to MS, it is an invaluable tool in research for confirming the identity and purity of the synthesized ester.
Future Directions in Creatine Methyl Ester Research
Design and Synthesis of Next-Generation Creatine (B1669601) Methyl Ester Analogues with Improved Biological Properties
The primary goal in designing next-generation creatine analogues is to improve upon the biological properties of creatine and its simple esters, such as creatine methyl ester. Research has been directed at enhancing stability, membrane permeability, and bioavailability to increase the delivery of creatine to target tissues. nih.gov
A significant challenge with simple creatine esters, such as creatine ethyl ester (CEE), a compound structurally similar to this compound, is their instability in acidic environments like the stomach. nih.gov Studies have shown that CEE can rapidly degrade into creatinine (B1669602), an inactive byproduct, which reduces the amount of functional creatine available for absorption. nih.govresearchgate.net This has prompted researchers to explore more complex molecular designs.
One promising area is the synthesis of lipophilic creatine derivatives, which are designed to be more fat-soluble. This increased lipophilicity is hypothesized to allow the molecules to cross cell membranes and even the blood-brain barrier more efficiently, independent of the creatine transporter (SLC6A8). nih.gov This is particularly relevant for conditions like creatine transporter deficiency, a neurological disease where the transporter is impaired. nih.gov
Key Research Findings:
Creatine Fatty Esters: To address creatine transporter deficiency, scientists have synthesized creatine fatty esters. An in vitro screening using a rat primary cell-based blood-brain barrier model showed that these compounds could be incorporated into endothelial, astroglial, and neuronal cells. nih.gov
Dodecyl Creatine Ester: Among the fatty esters, dodecyl creatine ester was identified as a particularly promising candidate. In studies using fibroblasts from patients with creatine transporter deficiency, it led to a 20-fold increase in cellular creatine content. nih.gov
Di-acetyl Creatine Ethyl Ester (DAC): Another highly lipophilic derivative, DAC, was designed to cross biological membranes without relying on the creatine transporter, offering another potential therapeutic avenue for creatine deficiency syndromes. nih.gov
| Analogue | Structural Modification | Primary Research Goal | Key Investigated Properties | Reference |
|---|---|---|---|---|
| Creatine Ethyl Ester (CEE) | Esterification with ethanol (B145695) | Improve oral absorption | pH-dependent stability, permeability across Caco-2 cells | nih.gov |
| Dodecyl Creatine Ester | Esterification with a long-chain fatty alcohol | Bypass creatine transporter (SLC6A8) for brain delivery | Permeability in blood-brain barrier models, uptake in deficient cells | nih.gov |
| Di-acetyl Creatine Ethyl Ester (DAC) | Acetylation and esterification | Increase lipophilicity to cross membranes independently of the transporter | High lipophilicity | nih.gov |
Unraveling Novel Molecular Targets and Signaling Pathways
While the primary mechanism of any creatine analogue is to deliver creatine to the cell, future research aims to understand its broader impact on molecular pathways beyond the well-established creatine kinase energy-buffering system. As this compound is designed to increase intracellular creatine, its downstream effects are expected to involve the same targets as creatine itself.
The central hub of creatine's metabolic activity is the Creatine Kinase (CK)/Phosphocreatine (B42189) (PCr) system , which is crucial for maintaining energy homeostasis in tissues with high and fluctuating energy demands, like muscle and brain. mdpi.com However, research now suggests that creatine's influence extends to other significant signaling pathways that regulate cellular growth, metabolism, and survival.
A key area of investigation is the Akt/mTOR pathway , a central regulator of muscle protein synthesis and hypertrophy. sportsmedoa.comsportsmedoa.com Studies have shown that creatine supplementation can enhance the activation of this pathway, potentially by upregulating insulin-like growth factor 1 (IGF-1) and providing the necessary cellular energy (ATP) to sustain mTOR signaling. sportsmedoa.comnih.gov
Perhaps the most novel future direction is the investigation of creatine as a neuromodulator or neurotransmitter in the central nervous system. nih.gov Recent evidence suggests that creatine is present in synaptic vesicles, can be released from neurons in a stimulation-dependent manner, and has an inhibitory effect on some neurons. nih.govresearchgate.net This opens up an entirely new perspective on its role in brain health and neurological disorders. nih.govnih.gov
| Target/Pathway | Function | Potential Implication for this compound Research | Reference |
|---|---|---|---|
| Creatine Kinase (CK) | Temporal and spatial energy buffering (ATP regeneration) | Primary target for bioenergetic effects in muscle and brain. | mdpi.com |
| Akt/mTOR Signaling Pathway | Regulates muscle protein synthesis and cell growth. | Mechanism for investigating muscle hypertrophy effects. | sportsmedoa.comsportsmedoa.comresearchgate.net |
| GABAergic System | Major inhibitory neurotransmitter system in the brain. | Creatine may protect against neuronal loss by interacting with GABA receptors. | nih.gov |
| Potential Novel Creatine Receptor | Postsynaptic binding site for creatine as a neurotransmitter. | Uncovering a specific receptor would solidify its role in neurotransmission and open new therapeutic targets. | nih.gov |
Development of Advanced Preclinical Research Models
To accurately evaluate the efficacy and mechanisms of next-generation this compound analogues, researchers are developing and utilizing increasingly sophisticated preclinical models. These models aim to better replicate human physiology and specific disease states.
For studying intestinal absorption and permeability, Caco-2 cell monolayers are a well-established in vitro model. nih.govnih.govnih.gov These human colon adenocarcinoma cells differentiate to form a polarized epithelial layer with tight junctions, mimicking the intestinal barrier. cytion.comyoutube.com This model has been used to assess the permeability of creatine and its esters. nih.govnih.gov
To investigate the potential of creatine analogues in treating neurological conditions like creatine transporter deficiency (CTD), more specialized models are required:
In vitro Blood-Brain Barrier (BBB) Models: These models, often using primary rat brain cells, are crucial for screening compounds for their ability to penetrate the central nervous system. nih.gov
Patient-Derived Cells: Using fibroblasts from individuals with CTD allows for direct testing of a compound's ability to restore creatine levels in genetically deficient cells. nih.gov
Genetically Engineered Mouse Models: Knockout mice lacking the creatine transporter (SLC6A8) have been developed to mimic the human condition of CTD. plos.orgf1000research.comfrontiersin.orgnih.gov These in vivo models are invaluable for studying the systemic effects of the deficiency and for testing therapeutic interventions, including novel creatine analogues. plos.orgnih.gov
Future research will likely incorporate even more advanced models, such as organoids and "human-on-a-chip" technologies, to provide a more complex and integrated understanding of how these compounds are absorbed, distributed, and metabolized. shefayekhatam.irnih.gov
| Model Type | Specific Example | Application | Reference |
|---|---|---|---|
| In Vitro Intestinal Absorption | Caco-2 Cell Monolayers | Assessing intestinal permeability and transport mechanisms of creatine esters. | nih.govnih.gov |
| In Vitro Neurological | Rat Primary Cell Blood-Brain Barrier Model | Screening lipophilic creatine analogues for CNS penetration. | nih.gov |
| In Vitro Disease-Specific | Fibroblasts from CTD Patients | Evaluating the ability of analogues to increase creatine in deficient cells. | nih.gov |
| In Vivo Disease-Specific | Creatine Transporter (SLC6A8) Knockout Mice | Studying the systemic effects of CTD and testing the efficacy of potential treatments in vivo. | plos.orgnih.gov |
Applications of Omics Technologies for Comprehensive Mechanistic Insight
Omics technologies, which allow for the large-scale study of biological molecules, are set to revolutionize our understanding of this compound and its analogues. By providing a global, unbiased view of cellular processes, these technologies can help uncover novel mechanisms of action, identify biomarkers, and reveal complex metabolic interactions.
The primary omics fields relevant to creatine research include:
Proteomics: The large-scale study of proteins. Proteomics can be used to identify proteins that are differentially expressed or modified in response to supplementation with a creatine analogue. This could reveal new signaling pathways or confirm the engagement of known targets like the mTOR pathway.
Metabolomics: The comprehensive analysis of metabolites within a biological system. Metabolomic studies on creatine supplementation have shown alterations in pathways related to the TCA cycle, antioxidant capacity, and glycerophospholipid metabolism. oup.com This approach can provide a detailed map of the metabolic shifts induced by a novel creatine ester, offering insights into its effects on cellular energy and health. oup.comcreas.pro
Transcriptomics: The study of the complete set of RNA transcripts. By analyzing gene expression, transcriptomics can show how creatine analogues may influence the expression of genes involved in creatine synthesis (GATM, GAMT), transport (SLC6A8), and downstream signaling (IGF1). nih.govresearchgate.net
Integrated multi-omics approaches, combining data from proteomics, metabolomics, and transcriptomics, will be particularly powerful. For example, studies in mice with elevated myocardial creatine have used proteomics and metabolomics to reveal wide-ranging effects on cellular energy metabolism, including impacts on glycolytic function. researchgate.net Such comprehensive analyses will be critical for fully characterizing the biological impact of next-generation this compound analogues.
| Omics Technology | Primary Focus | Potential Application in Creatine Analogue Research | Reference |
|---|---|---|---|
| Proteomics | Proteins | Identify changes in protein expression (e.g., in the mTOR pathway) following supplementation. | creas.pro |
| Metabolomics | Metabolites | Map the global metabolic shifts in response to a new creatine analogue, providing a functional readout of its effects. | oup.com |
| Transcriptomics | Gene Expression (RNA) | Determine how creatine analogues affect the expression of genes related to creatine metabolism, transport, and signaling. | nih.gov |
| Multi-omics Integration | Combined analysis of genes, proteins, and metabolites | Provide a holistic, systems-level understanding of the compound's mechanism of action and identify novel biomarkers. | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
